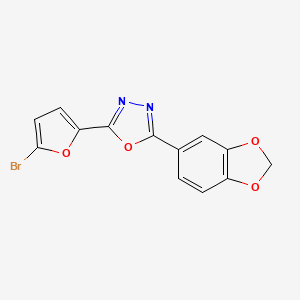
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole (BFD-ODE) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound has attracted the attention of many researchers due to its unique chemical structure and interesting properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to induce cell cycle arrest and apoptosis by inhibiting the activity of various kinases and transcription factors. In material science, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit unique optical and electronic properties due to its unique chemical structure.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects, including the modulation of enzyme and receptor activity, induction of cell cycle arrest and apoptosis, and the synthesis of novel polymers and materials with unique properties. However, the exact biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole are still being studied.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole in lab experiments include its unique chemical structure, potent anticancer activity, and ability to modulate enzyme and receptor activity. However, the limitations of using 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
For the study of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole include the development of novel drug candidates based on its unique chemical structure, the synthesis of novel materials and polymers with unique properties, and the investigation of its potential applications in other fields of science, such as nanotechnology and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole.
Synthesis Methods
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 5-bromo-2-furfurylamine with 2-(1,3-benzodioxol-5-yl)acetic acid, followed by cyclization with phosphoryl chloride and triethylamine. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with thionyl chloride, followed by reaction with 5-bromo-2-furfurylamine and sodium azide.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to modulate the activity of various enzymes and receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O4/c14-11-4-3-9(19-11)13-16-15-12(20-13)7-1-2-8-10(5-7)18-6-17-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRFEQDUJGGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5690593.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)
![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![2-[4-(methylsulfonyl)phenyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5690619.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)
![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)